alpha,alpha-Difluoro-alpha-iodoacetophenone
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Overview
Description
2,2-Difluoro-2-iodo-1-phenylethanone is an organic compound with the molecular formula C8H5F2IO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-iodo-1-phenylethanone typically involves the reaction of 2-iodo-2,2-difluoroacetophenone with appropriate reagents. One common method involves the use of lithium triethylborohydride (LiEt3BH) to promote the generation of alpha,alpha-difluoroenolates from 2-iodo-2,2-difluoroacetophenones . This reaction can be carried out under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2,2-difluoro-2-iodo-1-phenylethanone are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are key factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-iodo-1-phenylethanone undergoes various types of chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Lithium triethylborohydride (LiEt3BH): Used for reduction reactions.
Nickel catalysts: Employed in aminofluoroalkylation reactions to construct difluoroalkylated nitrogen-containing heterocycles.
Major Products Formed:
Polyfluorinated beta-hydroxy ketones: Formed via reduction reactions.
Difluoroalkylated nitrogen-containing heterocycles: Formed via aminofluoroalkylation reactions.
Scientific Research Applications
2,2-Difluoro-2-iodo-1-phenylethanone has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-iodo-1-phenylethanone involves its ability to undergo various chemical transformations, leading to the formation of biologically and chemically active compounds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
2-Iodo-2,2-difluoroacetophenone: A precursor used in the synthesis of 2,2-difluoro-2-iodo-1-phenylethanone.
2,2-Difluoro-1,3-diketones: Compounds with similar fluorinated structures and reactivity.
Uniqueness: 2,2-Difluoro-2-iodo-1-phenylethanone is unique due to the presence of both fluorine and iodine atoms on the same carbon atom, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H5F2IO |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2,2-difluoro-2-iodo-1-phenylethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RXBQTZHAUYILQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)I |
Origin of Product |
United States |
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